4-Bromo-5-fluoro-2-(methylsulphonyl)aniline
Description
4-Bromo-5-fluoro-2-(methylsulphonyl)aniline is an organic compound with the molecular formula C7H7BrFNO2S It is a derivative of aniline, featuring bromine, fluorine, and a methylsulphonyl group as substituents
Properties
Molecular Formula |
C7H7BrFNO2S |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
4-bromo-5-fluoro-2-methylsulfonylaniline |
InChI |
InChI=1S/C7H7BrFNO2S/c1-13(11,12)7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3 |
InChI Key |
XRGHVVFAJBPWID-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1N)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of aniline derivatives, followed by reduction and subsequent halogenation. For instance, 4-bromo-2-fluoro-1-nitrobenzene can be reduced using iron and ammonium chloride in ethanol and water to yield the corresponding aniline derivative .
Industrial Production Methods
Industrial production of 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to achieve high purity. The specific conditions and reagents used can vary depending on the desired scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2-(methylsulphonyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The bromine substituent can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted anilines.
Scientific Research Applications
4-Bromo-5-fluoro-2-(methylsulphonyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline involves its interaction with specific molecular targets. For instance, similar compounds have been shown to act as activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor . The compound may bind to allosteric sites on target proteins, modulating their activity and leading to downstream effects such as changes in gene expression or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Similar in structure but lacks the methylsulphonyl group.
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a methylsulphonyl group.
2-Bromo-4-fluoroaniline: Similar but lacks the methylsulphonyl group.
Uniqueness
4-Bromo-5-fluoro-2-(methylsulphonyl)aniline is unique due to the presence of the methylsulphonyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired.
Biological Activity
4-Bromo-5-fluoro-2-(methylsulphonyl)aniline is a synthetic organic compound that has garnered attention due to its potential biological activity. This compound, characterized by its unique molecular structure, exhibits various pharmacological properties which are of significant interest in medicinal chemistry and drug development.
Molecular Structure
- Molecular Formula : C₇H₈BrFNO₂S
- Molecular Weight : 239.11 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The structure of 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline includes a bromine atom at the para position, a fluorine atom at the meta position, and a methylsulfonyl group attached to the aniline ring. This arrangement is crucial for its biological activity, influencing its interaction with various biological targets.
The biological activity of 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its lipophilicity and allows for stronger binding interactions with target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, affecting downstream signaling pathways involved in cell growth and survival.
Anticancer Activity
Recent studies indicate that 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 8.0 | Inhibition of EGFR signaling |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) | Type of Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Case Studies
Several case studies have explored the biological effects of 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline:
-
Study on Cancer Cell Lines :
- A study evaluated the effects of the compound on MCF-7 and A549 cells, revealing a dose-dependent reduction in cell viability and induction of apoptosis through caspase activation.
-
Antimicrobial Efficacy :
- Research conducted on clinical isolates of Staphylococcus aureus showed that the compound effectively inhibited biofilm formation, suggesting its potential use in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
